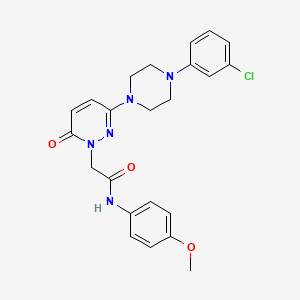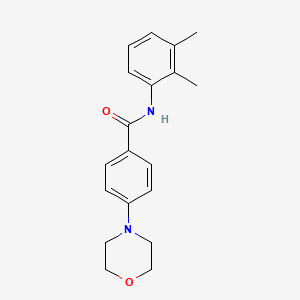![molecular formula C18H22N4O2 B4507904 1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4507904.png)
1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
説明
1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.17427596 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methods and Applications
The synthesis of related fused polycyclic compounds, including 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, has been achieved through regioselective reactions. These reactions utilize ultrasound irradiation in ethanol, offering a rapid and efficient method with excellent yields (Nikpassand et al., 2010). Similarly, a novel four-component bicyclization strategy has been developed for the synthesis of multicyclic pyrazolo[3,4-b]pyridines, demonstrating flexibility and practicality in creating diverse derivatives from low-cost and readily accessible materials (Tu et al., 2014).
Biological Activities
Research has explored the anti-proliferative activities of derivatives synthesized from cyclohexane-1,3-dione, indicating significant potential in cancer therapy. The structure-activity relationships of these compounds have been discussed in detail, focusing on their inhibitory effects on various cancer cell lines and c-Met kinase, highlighting the importance of specific substituents for enhancing biological activity (Mohareb et al., 2021).
Chemical Properties and Structural Analysis
The study of hydrogen-bonded chains of rings in related pyrazolo[3,4-b]pyridine derivatives has shed light on the significant differences in hydrogen-bonded structures based on minor changes in remote substituents. This research contributes to a deeper understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceutical development (Trilleras et al., 2008).
作用機序
Target of Action
The primary target of this compound is Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
It is believed that the compound binds to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of pantothenate synthesis and, consequently, coenzyme A production .
Biochemical Pathways
The inhibition of MTBPS affects the pantothenate synthesis pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in numerous biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of MTBPS can have significant downstream effects on these metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of metabolic processes due to the decreased production of coenzyme A . This can lead to the inhibition of bacterial growth, making the compound a potential candidate for antitubercular therapy .
将来の方向性
The pyrazolo[3,4-b]pyridine scaffold provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities for exploring structure-activity relationships . Future research could focus on synthesizing and studying more derivatives of this scaffold to discover new medicinal properties.
生化学分析
Biochemical Properties
1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, the compound binds to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . It also affects the expression of genes involved in these processes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound has been shown to inhibit the activity of certain kinases, leading to a decrease in the phosphorylation of target proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can also result in changes in cellular function, such as alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of tumor growth . At high doses, it can cause toxic or adverse effects, such as liver damage and changes in blood chemistry . These effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates . This inhibition can lead to changes in the levels of metabolites, such as glucose and fatty acids.
特性
IUPAC Name |
1-cycloheptyl-4-pyridin-3-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-15-10-14(12-6-5-9-19-11-12)16-17(20-15)22(21-18(16)24)13-7-3-1-2-4-8-13/h5-6,9,11,13-14H,1-4,7-8,10H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYOJFVYDBIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C3=C(C(CC(=O)N3)C4=CN=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE](/img/structure/B4507821.png)
![N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B4507829.png)

![1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B4507840.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B4507848.png)
![2-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B4507855.png)

![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B4507868.png)

![N-bicyclo[2.2.1]hept-2-yl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4507875.png)
![N-[3-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B4507885.png)
![1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B4507890.png)


